molecular formula C16H14N2O3S B2867995 N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide CAS No. 899732-64-0

N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide

Cat. No.: B2867995
CAS No.: 899732-64-0
M. Wt: 314.36
InChI Key: MTICCERTXSJGSC-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide is a benzothiazole-derived benzamide compound characterized by a benzo[d]thiazole core linked to a 3,5-dimethoxy-substituted benzamide moiety.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-14-15(7-11)22-9-17-14/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTICCERTXSJGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide typically involves the coupling of 2-amino benzothiazole with 3,5-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves more efficient and scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, one-pot multicomponent reactions are employed to streamline the synthesis process and minimize the need for purification steps .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with several benzothiazole-benzamide derivatives reported in the literature. Key comparisons are summarized below:

Table 1: Comparative Analysis of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide and Analogs
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Purity (%)
This compound 3,5-dimethoxybenzamide, no side chain Not reported N/A N/A
Compound 7q 2-Chloropyridin-4-ylamino-2-oxoethylthio side chain 177.9–180.8 70 90.0
Compound 7r 2-Chloro-4-methylpyridin-3-ylamino side chain 166.5–168.1 77 90.0
Compound 7s Pyrimidin-2-ylamino-2-oxoethylthio side chain 169.2–171.8 70 90.0
Compound 7t Thiazol-2-ylamino-2-oxoethylthio side chain 237.7–239.1 68 92.0
Isoxaben 2,6-dimethoxybenzamide, isoxazole core Not reported N/A N/A

Key Observations:

  • Side Chain Influence: Compounds 7q–7t feature sulfur-containing side chains (e.g., 2-oxoethylthio groups) absent in the target compound. These side chains likely enhance molecular weight and influence solubility. For instance, 7t’s thiazole side chain correlates with its notably higher melting point (237.7–239.1 °C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding or π-π stacking) .
  • Methoxy Group Positioning : The target compound’s 3,5-dimethoxy substitution contrasts with Isoxaben’s 2,6-dimethoxybenzamide group . The 3,5 arrangement may confer distinct electronic effects (e.g., resonance stabilization) compared to 2,6-substituted analogs.

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